8-Methylquinolin-5-ol
Overview
Description
8-Methylquinolin-5-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinolin-5-ol typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones in the presence of acidic or basic catalysts. Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and other advanced techniques to ensure high yield and purity. The choice of catalysts, solvents, and reaction conditions can significantly impact the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 8-Methylquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Methylquinolin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has shown potential as an antimicrobial and antimalarial agent due to its ability to inhibit the growth of various pathogens.
Medicine: Research has indicated its potential in developing new therapeutic agents for treating infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methylquinolin-5-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV. This leads to the fragmentation of the bacterial chromosome and ultimately cell death. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Quinoline: The parent compound of 8-Methylquinolin-5-ol, known for its antimalarial properties.
8-Hydroxyquinoline: Another derivative with significant antimicrobial activity.
2-Methylquinoline: Similar in structure but with different biological activities.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
8-methylquinolin-5-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-4-5-9(12)8-3-2-6-11-10(7)8/h2-6,12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRIZLUASUZNFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)O)C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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